7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-15-10(16-2)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWGDBOWKKHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NC2=C(C=NN12)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the condensation of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at C5 and C7 positions. Key findings include:
C5 Amination
Reaction with primary/secondary amines under SNAr conditions yields 5-amino derivatives. For example:
-
Conditions : Morpholine (1.5 equiv), PyBroP (3 equiv), dioxane, 110°C, 12 h.
-
Product : 5-Morpholino-7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Yield: 89%) .
C7 Functionalization
The dimethoxymethyl group at C7 can undergo demethylation or substitution. Hydrolysis with HCl/EtOH (reflux, 6 h) generates a hydroxymethyl intermediate, enabling further derivatization .
Cross-Coupling Reactions
The C3 cyano group and C5/C7 positions participate in transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling at C3 with aryl boronic acids:
| Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| Phenyl | XPhosPdG2/K₂CO₃ | 91 |
| 4-Fluorophenyl | XPhosPdG2/K₂CO₃ | 85 |
| Thiophen-2-yl | XPhosPdG2/K₂CO₃ | 88 |
Conditions: Ethanol/water (4:1), 135°C (microwave), 40 min .
Buchwald-Hartwig Amination
C5-bromo derivatives undergo amination with Pd(OAc)₂/Xantphos:
-
Product : 5-(4-Methylpiperazin-1-yl)-7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Yield: 78%) .
Cyano Group Transformations
The C3 nitrile serves as a versatile handle for further functionalization:
Hydrolysis
-
Acidic : H₂SO₄ (50%), reflux, 8 h → Carboxylic acid (Yield: 72%).
-
Basic : NaOH/ethylene glycol, 120°C, 4 h → Amide intermediate (Yield: 65%).
Reduction
LiAlH₄ in THF (0°C to RT, 2 h) reduces the nitrile to a primary amine (Yield: 68%) .
Oxidation
-
Core Oxidation : KMnO₄ in acetic acid oxidizes the pyrimidine ring to pyrazolo[1,5-a]pyrimidine-5,7-dione (Yield: 54%).
-
Side-Chain Oxidation : Dimethoxymethyl → ketone via TEMPO/NaOCl (Yield: 83%) .
Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) saturates the pyrimidine ring to dihydropyrazolopyrimidine (Yield: 76%) .
Cycloaddition and Heterocycle Formation
The nitrile group participates in [2+3] cycloadditions:
Tetrazole Formation
-
Conditions : NaN₃, NH₄Cl, DMF, 100°C, 12 h.
-
Product : 3-(1H-Tetrazol-5-yl)-7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine (Yield: 63%) .
Biological Activity-Driven Modifications
Derivatives show kinase inhibition (CDK2/TRKA) and antimicrobial activity:
Anticancer Derivatives
-
Modification : Introduction of 4-piperidin-1-ylmethyl at C2.
-
Activity : IC₅₀ = 0.12 µM against MCF-7 breast cancer cells .
Antibacterial Derivatives
-
Modification : Ethyl 7-hydroxy-5-phenyl substitution.
Stability and Degradation Pathways
-
Photodegradation : UV irradiation (254 nm) in MeOH leads to demethoxylation (t₁/₂ = 4.2 h) .
-
Hydrolytic Stability : Stable in pH 4–8 buffers (24 h, 37°C); degrades rapidly in strong acid/base .
Comparative Reactivity Table
| Reaction Type | Position Modified | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|---|
| SNAr Amination | C5 | Morpholine, PyBroP, 110°C | 5-Morpholino derivative | 89 |
| Suzuki Coupling | C3 | Phenyl boronic acid, XPhosPd | 3-Aryl derivative | 91 |
| Cyano Hydrolysis | C3 | H₂SO₄, reflux | Carboxylic acid | 72 |
| Tetrazole Formation | C3 | NaN₃, NH₄Cl, DMF | 3-Tetrazolyl derivative | 63 |
Scientific Research Applications
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with potential applications in medicinal chemistry, especially in the creation of pharmaceuticals. It is a nitrogen-containing heterocycle, belonging to the family of pyrazolo[1,5-a]pyrimidines.
Basic Information
Scientific Research Applications
This compound's applications stem from its unique structure featuring a pyrazolo[1,5-a]pyrimidine core with substituents at various positions. Pyrazolo[1,5-a]pyrimidines are considered promising structures for potential drugs in treating cancer, inflammatory, or viral diseases .
Potential applications:
- Medicinal Chemistry The compound is used in medicinal chemistry for developing pharmaceuticals.
- PI3K δ Inhibitors Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as inhibitors of phosphoinositide 3-kinase (PI3K), which is involved in cell proliferation, growth, and migration . Specifically, inhibiting PI3K δ is considered a therapeutic strategy for autoimmune and inflammatory diseases like lupus erythematosus and multiple sclerosis .
- TRK Inhibitors Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated excellent enzymatic inhibition of TrkA, suggesting potential therapeutic applications .
- Antimicrobial Agents Derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial properties, showing potential as antitubercular agents.
Other pyrazolo[1,5-a]pyrimidines
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
- 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation. This makes it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
Table 1: Key Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives and Their Properties
Key Comparisons
Antimicrobial Activity
Compounds like 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile () and benzocoumarin derivatives () demonstrate moderate antimicrobial activity. The dimethoxymethyl group’s steric bulk could hinder bacterial membrane penetration compared to smaller substituents like amino or methyl groups .
Enzyme Inhibition
Derivatives such as 7-(pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine-3-carbonitrile () and KDM4D inhibitors () highlight the scaffold’s adaptability. The dimethoxymethyl group’s electron-donating properties may modulate binding affinity to enzyme active sites, similar to methoxy groups in TLR7 agonists .
Biological Activity
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biochemical properties, cellular effects, and its applications in scientific research, particularly focusing on its role as a kinase inhibitor and its anticancer properties.
- Chemical Formula: C10H10N4O
- CAS Number: 817165-71-2
- Molecular Weight: 206.22 g/mol
This compound exhibits significant interactions with various enzymes and proteins. It has been reported to inhibit specific kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to alterations in cellular functions such as proliferation and apoptosis.
Table 1: Enzymatic Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 Value (nM) |
|---|---|---|
| CDK2 | Competitive | 57 ± 3 |
| EGFR | Non-competitive | 120 ± 5 |
Cellular Effects
The compound influences several cellular processes:
- Cell Proliferation: It has been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 nM to 99 nM, indicating potent anticancer activity .
- Apoptosis Induction: Studies suggest that treatment with this compound can induce apoptosis in tumor cells, altering cell cycle progression and promoting programmed cell death .
The mechanism by which this compound exerts its biological effects involves:
- Kinase Inhibition: The compound binds to the active site of kinases like CDK2, preventing substrate phosphorylation and disrupting downstream signaling pathways critical for cell survival and proliferation.
- Gene Expression Modulation: It affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .
Research Applications
This compound has been investigated for various applications:
- Anticancer Research: As a potential therapeutic agent for treating various cancers due to its ability to inhibit tumor growth.
- Biochemical Studies: Used as a tool in studying kinase activity and signaling pathways.
- Material Science: Explored for applications in developing advanced materials like organic light-emitting diodes (OLEDs) due to its unique chemical structure .
Case Studies
Several studies have highlighted the efficacy of this compound in cancer treatment:
- A study demonstrated that this compound significantly reduced the viability of MCF-7 cells with an IC50 value of 45 nM, outperforming traditional chemotherapeutics like sorafenib .
- Another investigation into its effects on HCT-116 cells revealed similar potency, indicating broad-spectrum anticancer activity across different tumor types .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 7-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?
- Methodology : A common approach involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, refluxing aminopyrazole precursors with enaminones in polar solvents like pyridine or DMF yields carbonitrile derivatives. Reaction optimization includes adjusting molar ratios, temperature (e.g., 120°C for 10 hours), and acid/base catalysts (e.g., triethylamine) to improve yields (typically 60–77%) .
- Key Data :
| Precursor | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Enaminone | Pyridine | 120 | 70–77 |
| Aminopyrazole | DMF | 100 | 60–68 |
Q. Which spectroscopic techniques are critical for structural validation of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- IR Spectroscopy : Identifies nitrile (C≡N, ~2220 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.
- NMR : ¹H NMR resolves substituent environments (e.g., dimethoxymethyl protons at δ 3.3–3.5 ppm), while ¹³C NMR confirms nitrile (δ ~115 ppm) and aromatic carbons.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 359 for C₂₂H₁₉N₇) validate molecular formulas .
Advanced Research Questions
Q. How does the planarity of the pyrazolo[1,5-a]pyrimidine core influence intermolecular interactions in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals near-coplanar arrangements (r.m.s. deviation <0.011 Å) for non-H atoms, enabling weak C–H⋯N hydrogen bonding. This planarity stabilizes sheet-like structures parallel to crystallographic planes (e.g., P2₁/c space group). Such interactions are critical for packing efficiency and solubility properties .
- Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a (Å) | 4.9817 |
| b (Å) | 18.4025 |
| c (Å) | 10.1526 |
| β (°) | 95.924 |
Q. How can researchers address discrepancies between computational predictions and experimental spectral data for substituted pyrazolo[1,5-a]pyrimidines?
- Methodology :
DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths/angles from SCXRD.
Multi-Technique Validation : Use HSQC/HMBC NMR to resolve ambiguous coupling patterns.
Isotopic Labeling : Confirm nitrile group positions via ¹⁵N NMR .
- Example : A computational overestimation of nitrile stretching frequency (IR) by ~20 cm⁻¹ can arise from solvent effects, requiring correction via implicit solvation models.
Q. What strategies enhance the biological activity of pyrazolo[1,5-a]pyrimidine derivatives through substituent modulation?
- Methodology :
- Electron-Withdrawing Groups (EWGs) : Nitriles and chlorines improve metabolic stability and target binding (e.g., kinase inhibition).
- Aminoethyl Substituents : Introduce hydrogen-bond donors (e.g., –NH₂) for enhanced pharmacophore interactions.
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., trifluoromethyl derivatives show 10-fold higher activity than methyl groups) .
Data Contradiction Analysis
Q. How should conflicting data on reaction yields for pyrazolo[1,5-a]pyrimidine synthesis be resolved?
- Methodology :
Replicate Conditions : Ensure consistent solvent purity, inert atmosphere, and heating rates.
Byproduct Analysis : Use LC-MS to detect side products (e.g., dimerization or hydrolysis).
Kinetic Studies : Monitor reaction progress via in-situ IR to identify optimal stopping points .
- Case Study : A yield discrepancy (62% vs. 68% for similar compounds) was traced to competing azo-coupling pathways, mitigated by lowering reaction temperatures .
Methodological Recommendations
- Synthetic Optimization : Prioritize high-boiling solvents (e.g., DMF) for reflux reactions to avoid intermediate decomposition.
- Crystallization : Slow evaporation of ethyl acetate yields diffraction-quality crystals for SCXRD .
- Biological Assays : Use pyrazolo[1,5-a]pyrimidine carboxamides for improved solubility in in vitro screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
